2-Bromo-6-(ethylthio)benzenamine
Overview
Description
2-Bromo-6-(ethylthio)benzenamine is a chemical compound with the molecular formula C8H10BrNS and a molecular weight of 232.14 g/mol. It is also known as Benzenamine .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(ethylthio)benzenamine consists of a benzene ring substituted with a bromine atom, an ethylthio group, and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-(ethylthio)benzenamine, such as its boiling point, melting point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
2-Bromo-6-(ethylthio)benzenamine serves as a key intermediate in the synthesis of various complex molecules due to its reactive bromo and ethylthio groups. For example, Demoin et al. (2012) elucidated the structural and spectral analyses of similar benzothiazole derivatives, demonstrating their potential in crystalline form for further chemical modifications and applications in material science and organic synthesis (Demoin, Barnes, Hoffman, & Jurisson, 2012).
Antimicrobial Activity
Compounds derived from 2-Bromo-6-(ethylthio)benzenamine have been explored for their antibacterial properties. Bhagat (2017) synthesized new substituted triazole fused with benzothiazoles, showcasing their antimicrobial activity against various bacterial strains. This research underlines the potential of 2-Bromo-6-(ethylthio)benzenamine derivatives in contributing to the development of new antibacterial agents (Bhagat, 2017).
Material Science Applications
In material science, derivatives of 2-Bromo-6-(ethylthio)benzenamine have been used to synthesize novel polymers and materials. Kabatc et al. (2007) investigated photoinitiators for free radical polymerization, utilizing compounds related to 2-Bromo-6-(ethylthio)benzenamine. These studies highlight the role of such compounds in developing new materials with potential applications in coatings, adhesives, and photovoltaic devices (Kabatc, Gruszewska, Jȩdrzejewska, & Pa̧czkowski, 2007).
Cancer Research
In the realm of cancer research, Cross et al. (2017) explored the cytotoxicity and antimicrobial activity of copper complexes involving N-imine pendant derivatives of 2-(methylthio)aniline, a compound structurally similar to 2-Bromo-6-(ethylthio)benzenamine. Their work opens avenues for using such compounds in developing new therapeutic agents targeting specific cancer cells (Cross, Ang, Richards, Clemens, Muthukumar, McDonald, Woodfolk, Ckless, & Bierenstiel, 2017).
Photovoltaic Applications
The study by Hirokawa, Horikawa, and Kato (2000) illustrates an efficient synthesis approach for derivatives of 2-Bromo-6-(ethylthio)benzenamine, indicating their potential use in photovoltaic applications through the modification of electronic properties for enhanced solar energy capture and conversion (Hirokawa, Horikawa, & Kato, 2000).
properties
IUPAC Name |
2-bromo-6-ethylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFHXLAZLOYKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301615 | |
Record name | 2-Bromo-6-(ethylthio)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(ethylthio)benzenamine | |
CAS RN |
1803608-76-5 | |
Record name | 2-Bromo-6-(ethylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(ethylthio)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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